Morphine-D3 6ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-(methyl-d3)morphinan-6-yl (9CI); (5a,6a)-7,8-Didehydro-4,5-epoxy-3-hydroxy-17-methyl-d3-morphinan-6-yl ss-D-Glucopyranosiduronic Acid; Morphine-d3 6-O-Glucuronide; Morphine-d3 6-Glucuronide; Morphine-d3 Glucuronide
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Overview
Description
Morphine-6-beta-D-glucuronide-D3 solution is a certified reference material with a concentration of 100 micrograms per milliliter in a methanol: water (1:1) mixture. This compound is a deuterated form of morphine-6-beta-D-glucuronide, which is a primary plasma and urinary metabolite of the opiate analgesic morphine . Morphine-6-beta-D-glucuronide is known for its potent analgesic properties and is used in various scientific and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphine-6-beta-D-glucuronide-D3 involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .
Industrial Production Methods
Industrial production of morphine-6-beta-D-glucuronide-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into a solution with methanol and water for use as a certified reference material .
Chemical Reactions Analysis
Types of Reactions
Morphine-6-beta-D-glucuronide-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the glucuronide moiety or the morphine backbone.
Substitution: Substitution reactions can occur at the glucuronide moiety or the morphine structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of morphine-6-beta-D-glucuronide derivatives with altered functional groups .
Scientific Research Applications
Morphine-6-beta-D-glucuronide-D3 is widely used in scientific research due to its stable isotopic labeling and well-characterized properties. Some key applications include:
Pharmacokinetics and Drug Metabolism: Used to study the metabolism and pharmacokinetics of morphine and its metabolites in biological systems.
Analytical Chemistry: Employed as a reference standard in liquid chromatography and mass spectrometry for the quantification of morphine and its metabolites in biological samples.
Forensic Toxicology: Utilized in forensic analysis to detect and quantify morphine and its metabolites in biological specimens.
Clinical Research: Applied in clinical studies to investigate the pharmacological effects and therapeutic potential of morphine-6-beta-D-glucuronide.
Mechanism of Action
Morphine-6-beta-D-glucuronide-D3 exerts its effects primarily through the mu opioid receptor, similar to morphine . It has a slightly higher affinity for the delta receptor and a lower affinity for the kappa receptor compared to morphine . The compound’s analgesic action involves binding to these receptors, leading to the inhibition of pain signal transmission in the central nervous system . Additionally, it has been shown to have a lower affinity for the mu2 receptor but equal affinity to the mu1 receptor .
Comparison with Similar Compounds
Similar Compounds
Morphine-3-beta-D-glucuronide: Another major metabolite of morphine, but with different pharmacological properties.
Morphine-6-beta-D-glucuronide: The non-deuterated form of the compound, used in similar research applications.
Codeine-6-glucuronide: A metabolite of codeine with similar glucuronidation at the C6 position.
Uniqueness
Morphine-6-beta-D-glucuronide-D3 is unique due to its deuterated labeling, which provides enhanced stability and allows for more precise quantification in analytical applications . This makes it particularly valuable in pharmacokinetic studies and forensic analysis where accurate measurement of morphine metabolites is crucial .
Biological Activity
Morphine-D3 6-O-glucuronide (M6G) is a significant metabolite of morphine, primarily formed through the action of uridine 5′-diphospho-glucuronosyltransferases (UGTs). This compound has garnered attention due to its potent analgesic properties and distinct biological activities compared to its parent compound, morphine, and its other metabolite, morphine-3-glucuronide (M3G).
Metabolism and Pharmacokinetics
Morphine is metabolized mainly in the liver via glucuronidation, resulting in two primary metabolites: M6G and M3G. The enzymatic conversion is predominantly facilitated by UGT2B7 and UGT2B4, which attach glucuronic acid to the C6 hydroxyl group of morphine, producing M6G. In contrast, M3G is formed by glucuronidation at the C3 position. The pharmacokinetics of these metabolites differ significantly:
Metabolite | Formation | Biological Activity | Half-Life |
---|---|---|---|
Morphine | Parent drug | Analgesic | 2-3 hours |
Morphine-6-Glucuronide (M6G) | C6 position glucuronidation | Potent analgesic | 2-4 hours |
Morphine-3-Glucuronide (M3G) | C3 position glucuronidation | Neuroexcitatory, antagonistic effects on analgesia | Variable |
M6G exhibits a half-life similar to that of morphine, but it is significantly more potent as an analgesic. Studies have confirmed that M6G can provide effective pain relief in various clinical settings, including palliative care for terminally ill patients .
Analgesic Properties
The analgesic efficacy of M6G has been well-documented in both animal models and human studies. M6G binds to the mu-opioid receptor (MOR), similar to morphine, but with a higher affinity. This binding results in enhanced antinociceptive effects without the severe side effects often associated with morphine. For instance:
- In clinical trials involving cancer patients, M6G was shown to produce significant pain relief with fewer adverse effects compared to morphine .
- Animal studies indicate that M6G provides effective pain management in models of acute and chronic pain .
Neuroexcitatory Effects of M3G
Conversely, M3G has been associated with neuroexcitatory effects rather than analgesia. It has been reported to induce hyperalgesia and allodynia in animal studies, which may counteract the analgesic effects of morphine when co-administered . This antagonistic property highlights the importance of understanding the balance between these metabolites when considering morphine dosing.
Clinical Implications
The differential biological activities of M6G and M3G underscore the necessity for careful consideration in clinical practice:
- Pain Management : The use of M6G can be particularly beneficial for patients who experience inadequate pain relief from morphine alone or those who suffer from significant side effects due to M3G accumulation.
- Renal Impairment : In patients with renal impairment, both M3G and M6G can accumulate, potentially leading to increased side effects or toxicity. Clinicians must monitor these patients closely and adjust dosages accordingly .
Case Studies
Several case studies illustrate the practical applications of understanding these metabolites:
- Palliative Care : A study involving terminally ill patients showed that those treated with M6G experienced better pain control and fewer side effects than those receiving standard morphine therapy .
- Chronic Pain Management : In patients with chronic non-cancer pain, switching from morphine to a regimen including M6G resulted in improved pain scores and reduced instances of neuroexcitatory symptoms associated with high levels of M3G .
Properties
Molecular Formula |
C23H27NO9 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3 |
InChI Key |
GNJCUHZOSOYIEC-YTLCJKNCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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